3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride
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Overview
Description
3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles .
Preparation Methods
The synthesis of 3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride typically involves several steps. One common synthetic route starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various biological molecules, potentially inhibiting or modifying their functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-[(azetidin-3-yl)methoxy]propanoic acid hydrochloride can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups and reactivity.
Oxetane derivatives: Four-membered oxygen-containing heterocycles with similar ring strain but different chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and applications .
Properties
IUPAC Name |
3-(azetidin-3-ylmethoxy)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c9-7(10)1-2-11-5-6-3-8-4-6;/h6,8H,1-5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGICRDMSDNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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